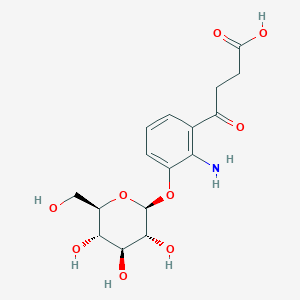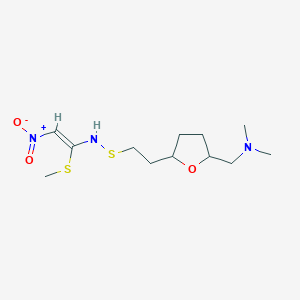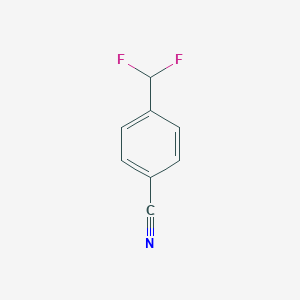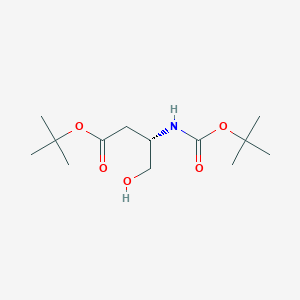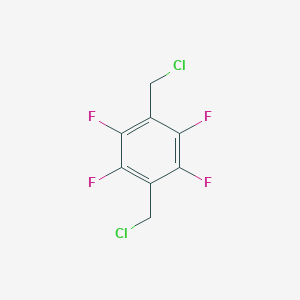
1,4-双(氯甲基)-2,3,5,6-四氟苯
描述
The compound 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene is a fluorinated aromatic compound with potential applications in various chemical reactions due to its bifunctional nature and the presence of chloromethyl groups. While the provided data does not directly discuss this compound, it includes information on structurally related compounds that can offer insights into its behavior and properties.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves nucleophilic substitution reactions. For instance, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by treating a related chloromercurio compound with methylmagnesium chloride . These methods suggest that the synthesis of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene could also be performed through nucleophilic substitution, potentially using a suitable dihalogenated precursor and a chloromethylating agent.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be determined using spectroscopic methods and X-ray crystallography. For example, the molecular structures of various phosphinated derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around the phosphorus atoms . The structure of 1,2,4,5-tetrafluorobenzene was studied by electron diffraction and ab initio calculations, showing slight deviations from D6h symmetry . These techniques could be applied to determine the molecular structure of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene and assess the influence of the chloromethyl groups on the overall geometry.
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions. The bifunctional Lewis acid 1,2-bis(chloromercurio)tetrafluorobenzene forms adducts with electron-rich molecules, such as benzaldehyde, through Hg-O bond formation . The dimagnesiated derivative of a related compound was characterized by reactions such as hydrolysis, halogenation, and treatment with allyl bromide . These studies indicate that 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene could also engage in reactions with nucleophiles, potentially leading to the formation of various adducts or derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by their substituents. For instance, fluorinated polyimides based on a related diamine monomer exhibited good solubility, low color intensity, and high thermal stability . The presence of fluorine atoms typically affects properties such as dielectric constants and moisture absorption. The bidentate Lewis acid 1,2-bis(chloromercurio)tetrafluorobenzene was used to template the assembly of an internally Lewis acidic microporous solid . These findings suggest that 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene may also display unique physical and chemical properties, such as high reactivity towards nucleophiles, potential for forming supramolecular structures, and thermal stability, which could be explored in further studies.
科学研究应用
合成和光学性质
1,4-双(氯甲基)-2,3,5,6-四氟苯已被用于合成各种氟化合物。例如,它已被用于制备有选择性氟化和非氟化刚性棒,有助于研究这些化合物的紫外-可见吸收、荧光光谱和晶体结构(Fasina et al., 2004)。
金属-有机框架(MOFs)
该化合物在构建金属-有机框架(MOFs)中发挥着关键作用。它已被应用于与各种金属离子配位,创造新颖的MOF结构,对其晶体结构和杀菌活性的研究产生了重大影响(Zhang et al., 2014)。
有机化学中的中介体或催化剂
在有机化学领域,该化合物作为中介体或催化剂。它参与了有机化合物的各种官能团化反应,包括碘化、溴化和氯化过程(Stavber & Zupan, 2005)。
超分子框架
该化合物在创建超分子框架方面起着关键作用。已对其与苯的相互作用进行了研究,导致基于特定分子间相互作用的框架的发展(Gardinier & Gabbaï, 2000)。
电子贫化连接物的合成
它已被用于合成功能性2,3,5,6-四氟-p-苯二(膦),这对于创建包含电子亏缺芳基的磷基共轭系统至关重要(Orthaber et al., 2010)。
铑催化的取代反应
该化合物参与了铑催化的取代反应与二硫化物,对多芳基硫化多氟苯的反应起着至关重要的作用(Arisawa et al., 2008)。
属性
IUPAC Name |
1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F4/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUAASLFNKTIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)CCl)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373495 | |
| Record name | 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
CAS RN |
131803-37-7 | |
| Record name | 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 131803-37-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



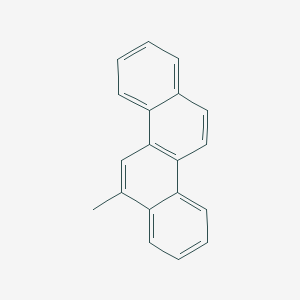

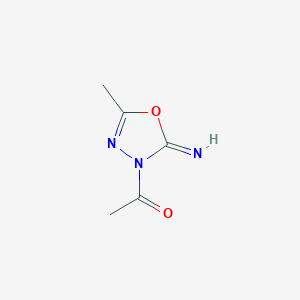
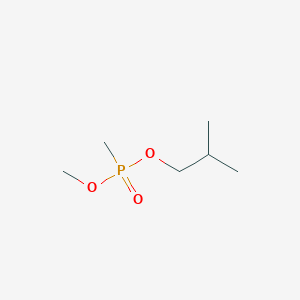
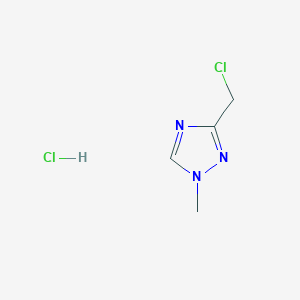
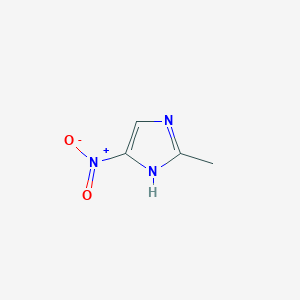
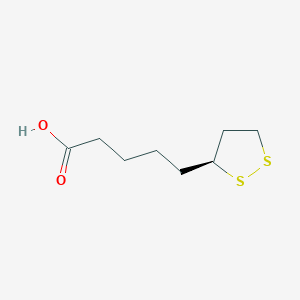
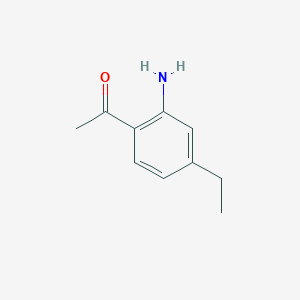
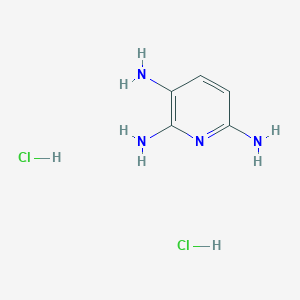
![N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138389.png)
